molecular formula C19H16N4O5S B11216333 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B11216333
M. Wt: 412.4 g/mol
InChI Key: ZPAURRYQPRQOLP-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of hydrazine-coupled pyrazole derivatives. The structures of these derivatives are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of solvents and catalysts to facilitate the reactions and may require purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens like Leishmania and Plasmodium . The compound’s binding to these targets is characterized by lower binding free energy, indicating a strong interaction .

Properties

Molecular Formula

C19H16N4O5S

Molecular Weight

412.4 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

InChI

InChI=1S/C19H16N4O5S/c1-12-5-2-3-8-17(12)22-18(15-10-29(27,28)11-16(15)21-22)20-19(24)13-6-4-7-14(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)

InChI Key

ZPAURRYQPRQOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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